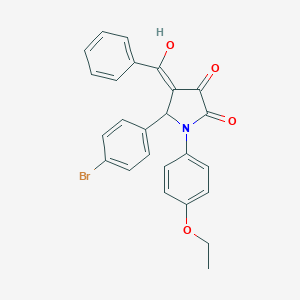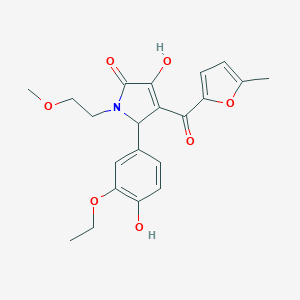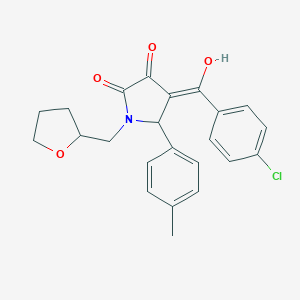![molecular formula C17H21NO2 B266926 2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol, also known as phenoxyethanolamine (PEA), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEA is a derivative of phenylethanolamine, a neurotransmitter that plays a role in the regulation of mood and behavior. In
Wirkmechanismus
PEA exerts its effects through the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPARα), which plays a role in lipid metabolism and inflammation. PEA also activates the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. Additionally, PEA can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
PEA has been shown to have a range of biochemical and physiological effects in the body. It can increase the levels of endocannabinoids, which are lipid molecules that play a role in pain perception, mood, and appetite. PEA also increases the levels of the neurotransmitters dopamine and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, PEA can reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
PEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized with high purity and yield. It also has a range of potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using PEA in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, the effects of PEA can vary depending on the dose and route of administration, which can make it challenging to compare results across studies.
Zukünftige Richtungen
For research include its potential use in the treatment of neurodegenerative diseases, pain and inflammation, and cancer therapy.
Synthesemethoden
The synthesis of PEA involves the reaction of 2-(4-hydroxyphenoxy)ethanol with phenylethylamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used in several studies to produce PEA with high purity and yield.
Wissenschaftliche Forschungsanwendungen
PEA has been studied for its potential therapeutic properties in various areas of research, including neurology, immunology, and oncology. In neurology, PEA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In immunology, PEA has been found to have anti-inflammatory properties and can modulate the immune response. In oncology, PEA has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Produktname |
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-[4-[(2-phenylethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-12-13-20-17-8-6-16(7-9-17)14-18-11-10-15-4-2-1-3-5-15/h1-9,18-19H,10-14H2 |
InChI-Schlüssel |
HXCMBIKXEHOCNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)

![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)



![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)